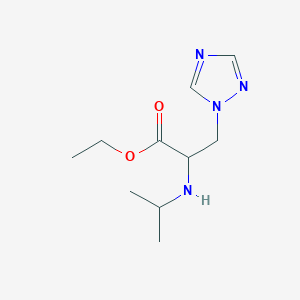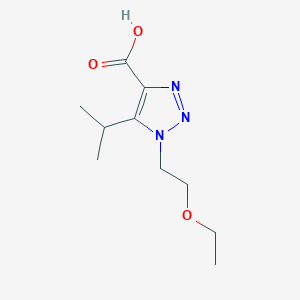
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The ethoxyethyl and isopropyl groups can be introduced through appropriate starting materials or intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyethyl and isopropyl groups may influence the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Methoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(2-Ethoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-Ethoxyethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of functional groups attached to the triazole ring. The presence of both ethoxyethyl and isopropyl groups, along with the carboxylic acid functionality, imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O3 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-(2-ethoxyethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O3/c1-4-16-6-5-13-9(7(2)3)8(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
MHECOGXUPWIDSI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C(=C(N=N1)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


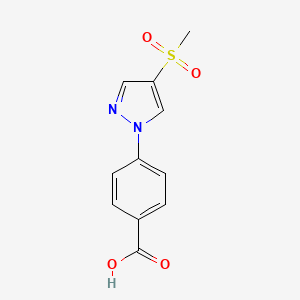
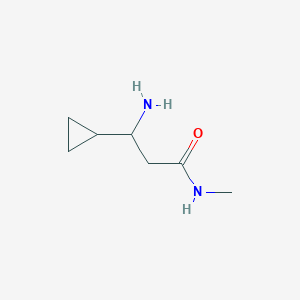
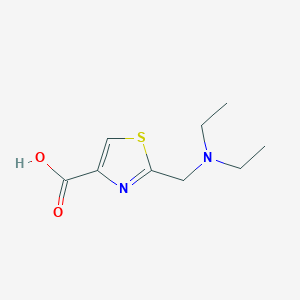
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)

![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)

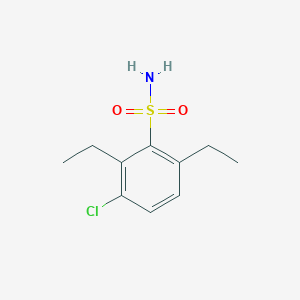
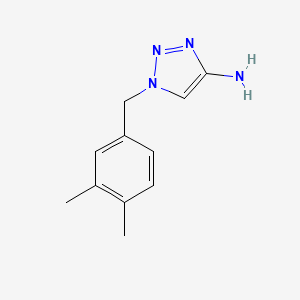
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)


